1-(2-Bromoethyl)-2,4-dinitrobenzene
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Overview
Description
1-(2-Bromoethyl)-2,4-dinitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a bromoethyl group and two nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromoethyl)-2,4-dinitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,4-dinitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure the selective substitution of the ethyl group with a bromine atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethyl)-2,4-dinitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl group, forming carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-(2-Aminoethyl)-2,4-dinitrobenzene.
Oxidation: Formation of 1-(2-Carboxyethyl)-2,4-dinitrobenzene.
Scientific Research Applications
1-(2-Bromoethyl)-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Potential use in the synthesis of pharmaceutical intermediates and antimicrobial agents.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-2,4-dinitrobenzene involves its interaction with molecular targets such as enzymes. For instance, it acts as an electrophile, forming covalent bonds with nucleophilic sites on enzymes like glutathione transferase. This interaction can lead to the activation or inhibition of the enzyme, depending on the specific molecular context .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromoethyl)-4-nitrobenzene: Similar structure but with only one nitro group.
1-(2-Bromoethyl)-2,4-dichlorobenzene: Similar structure but with chlorine substituents instead of nitro groups.
1-(2-Bromoethyl)-2,4-dimethylbenzene: Similar structure but with methyl groups instead of nitro groups.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
60680-77-5 |
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Molecular Formula |
C8H7BrN2O4 |
Molecular Weight |
275.06 g/mol |
IUPAC Name |
1-(2-bromoethyl)-2,4-dinitrobenzene |
InChI |
InChI=1S/C8H7BrN2O4/c9-4-3-6-1-2-7(10(12)13)5-8(6)11(14)15/h1-2,5H,3-4H2 |
InChI Key |
CGBCOLZPNHYVHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCBr |
Origin of Product |
United States |
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